3-Fluoro-4-(trifluoromethoxy)phenol

Medicinal Chemistry Drug Design ADME

3-Fluoro-4-(trifluoromethoxy)phenol (CAS 177596-38-2) is an advanced organofluorine intermediate, belonging to the class of fluorinated phenols, distinguished by the simultaneous presence of a 3-fluoro substituent and a 4-trifluoromethoxy (OCF₃) group on the aromatic ring. It is widely utilized as a key synthon in medicinal chemistry, agrochemical development, and materials science, where the introduction of fluorine and trifluoromethoxy groups is a validated strategy to fine-tune physicochemical and pharmacokinetic properties.

Molecular Formula C7H4F4O2
Molecular Weight 196.1 g/mol
CAS No. 177596-38-2
Cat. No. B071302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-(trifluoromethoxy)phenol
CAS177596-38-2
Molecular FormulaC7H4F4O2
Molecular Weight196.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)F)OC(F)(F)F
InChIInChI=1S/C7H4F4O2/c8-5-3-4(12)1-2-6(5)13-7(9,10)11/h1-3,12H
InChIKeyUTFSPWRTXCDUIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-4-(trifluoromethoxy)phenol (CAS 177596-38-2): A Strategic Fluorinated Phenol Building Block


3-Fluoro-4-(trifluoromethoxy)phenol (CAS 177596-38-2) is an advanced organofluorine intermediate, belonging to the class of fluorinated phenols, distinguished by the simultaneous presence of a 3-fluoro substituent and a 4-trifluoromethoxy (OCF₃) group on the aromatic ring . It is widely utilized as a key synthon in medicinal chemistry, agrochemical development, and materials science, where the introduction of fluorine and trifluoromethoxy groups is a validated strategy to fine-tune physicochemical and pharmacokinetic properties . While it serves as a versatile building block, its specific substitution pattern is critical; it is often synthesized via halogenation of 4-(trifluoromethoxy)phenol, a process that underscores its structural relationship and distinct utility compared to simpler analogs [1].

Why 3-Fluoro-4-(trifluoromethoxy)phenol Cannot Be Replaced by Simpler Fluorophenol Analogs


Generic substitution with simpler in-class analogs, such as 4-(trifluoromethoxy)phenol or 3-fluorophenol, is not scientifically viable due to the unique additive effect of the ortho-fluoro and para-trifluoromethoxy substitution pattern. This specific arrangement is not merely the sum of its parts; it is the interplay between the strong electron-withdrawing inductive effect of the OCF₃ group and the resonance and inductive influence of the adjacent fluorine that dictates the compound's distinct lipophilicity, acidity, and metabolic stability profile [1]. As a class, trifluoromethoxy-substituted compounds demonstrate significantly higher lipophilicity compared to methoxy analogs [2], but the introduction of a neighboring fluorine atom further modulates both the electron density and the three-dimensional conformation, impacting downstream biological interactions and synthetic reactivity in ways that monofunctionalized analogs cannot replicate [3]. The following evidence provides a quantitative basis for this differentiation, guiding scientific selection away from assumed equivalency.

Quantitative Differentiation Evidence: 3-Fluoro-4-(trifluoromethoxy)phenol vs. Closest Analogs


Lipophilicity (LogP) Enhancement: Superior Membrane Permeability Over Des-Fluoro Analog

The lipophilicity of 3-Fluoro-4-(trifluoromethoxy)phenol is quantifiably higher than its closest non-fluorinated analog, 4-(trifluoromethoxy)phenol. The calculated partition coefficient (LogP) is a direct indicator of a molecule's ability to passively diffuse across biological membranes. For 3-Fluoro-4-(trifluoromethoxy)phenol, the LogP is reported as 2.43, compared to 2.29 for the des-fluoro analog 4-(trifluoromethoxy)phenol [1][2].

Medicinal Chemistry Drug Design ADME

Metabolic Stability Modulation: A Key Differentiator from Methoxy and CF3 Analogs

While the OCF₃ group confers high lipophilicity, it also impacts metabolic stability. Class-level data for compounds bearing aliphatic trifluoromethoxy groups demonstrate that they typically exhibit decreased metabolic stability (higher microsomal clearance) compared to both CH₃O- and CF₃-substituted counterparts [1]. This characteristic is a critical selection parameter: the OCF₃ group, especially in the context of the adjacent fluorine in 3-Fluoro-4-(trifluoromethoxy)phenol, can be intentionally leveraged for a 'soft drug' approach, where the OCF₃ moiety acts as a metabolically labile handle distinct from the more stable CF₃ group.

Pharmacokinetics Drug Metabolism Lead Optimization

Acidity (pKa) Fine-Tuning: Distinct from Simple Phenols for Reaction Optimization

The acid dissociation constant (pKa) is a fundamental parameter governing reactivity in proton-transfer and nucleophilic reactions. The pKa of 3-Fluoro-4-(trifluoromethoxy)phenol is predicted to be 8.36 ± 0.18 . This value reflects the combined electron-withdrawing effects of the 3-fluoro and 4-trifluoromethoxy groups, making it more acidic than unsubstituted phenol (pKa ≈ 10) and phenol derivatives with only electron-donating groups, but distinct from more heavily fluorinated analogs.

Synthetic Chemistry Reaction Design Physicochemical Analysis

Synthetic Pathway Differentiation: A Direct Link from 4-(Trifluoromethoxy)phenol

A key differentiator for 3-Fluoro-4-(trifluoromethoxy)phenol is its synthetic route, which begins with the direct chlorination of 4-(trifluoromethoxy)phenol, followed by a substitution reaction with fluoroamine [1]. This pathway is not just a matter of academic interest; it defines the compound's identity as a downstream, higher-value intermediate of 4-(trifluoromethoxy)phenol. This structural and synthetic relationship means that the 3-fluoro derivative cannot be directly substituted for its precursor, but rather, its procurement represents a strategic advance in a synthetic sequence.

Process Chemistry Organic Synthesis Intermediate Procurement

Validated Application Scenarios for 3-Fluoro-4-(trifluoromethoxy)phenol Based on Differentiated Evidence


Lead Optimization in Antiviral and Anti-inflammatory Drug Discovery

In drug discovery programs, particularly for antiviral and anti-inflammatory targets, the quantifiably higher lipophilicity (LogP of 2.43 vs. 2.29 for the des-fluoro analog [1][2]) makes 3-Fluoro-4-(trifluoromethoxy)phenol a strategically superior building block. This enhanced LogP is directly correlated with improved passive membrane permeability, a critical early-stage ADME parameter. Furthermore, the predictable metabolic lability of the OCF₃ group, as a class-level characteristic [3], provides a rational basis for selecting this synthon to design candidates with a controlled metabolic half-life, distinct from more stable CF₃-containing analogs.

Design of Agrochemicals Requiring Specific Soil Mobility and Bioavailability

The differentiated physicochemical profile, specifically the elevated LogP and distinct pKa (8.36 ± 0.18 ), is directly applicable to agrochemical design. The increased lipophilicity promotes foliar uptake and cuticle penetration in pesticide development, while the moderate acidity influences soil mobility and plant translocation. For researchers developing novel herbicides or insecticides, this building block offers a predictable advantage over less lipophilic or inappropriately acidic analogs, enabling fine-tuned environmental fate and bioavailability profiles.

Synthesis of Advanced Functional Materials and Specialty Dyes

In materials science, the unique electronic effects of the 3-fluoro-4-(trifluoromethoxy) substitution pattern are leveraged to tune the optical and electronic properties of polymers and dyes. The compound's predicted pKa and LogP are critical for designing materials with specific solubility and processability characteristics. For procurement in this sector, the compound represents a high-purity, functionalized monomer that introduces both a strong electron-withdrawing OCF₃ group and a fluorine substituent, which are known to enhance chemical and thermal stability of the final material . Its defined synthetic lineage from 4-(trifluoromethoxy)phenol [4] also provides assurance of its structural identity and purity for reproducible material synthesis.

Bypassing Challenging Synthetic Steps in Multi-Step Syntheses

A core industrial application is the use of 3-Fluoro-4-(trifluoromethoxy)phenol as an advanced intermediate to circumvent a difficult synthetic step. As it is directly derived from 4-(trifluoromethoxy)phenol via a halogenation/fluorination sequence [4], procuring this compound effectively outsources a potentially hazardous or low-yielding reaction. This is a quantifiable value proposition: the cost of the advanced intermediate is weighed against the internal development time, specialized equipment, and safety protocols required to perform the transformation in-house. For process chemists, this makes it a clear choice over purchasing the simpler precursor when project timelines and risk mitigation are prioritized.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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